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An In-depth Technical Guide to 4-Bromoquinazoline: Structure, Properties, and Applications in

Drug Discovery

Foreword
As a cornerstone in heterocyclic chemistry, the quinazoline scaffold is of paramount importance

in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of

biological activities, most notably as kinase inhibitors in oncology. Among the various

functionalized quinazolines, 4-Bromoquinazoline emerges as a pivotal intermediate—a

versatile building block that provides chemists with a reactive handle to construct complex

molecular architectures. This guide offers a comprehensive exploration of 4-
Bromoquinazoline, from its fundamental chemical properties and structure to its synthesis,

reactivity, and critical role in the drug development pipeline. The insights herein are curated for

researchers, scientists, and drug development professionals who seek to leverage this

compound in their synthetic and medicinal chemistry endeavors.

Core Chemical Identity: Structure and Properties
4-Bromoquinazoline is a heterocyclic aromatic compound composed of a fused benzene and

pyrimidine ring system, with a bromine atom substituted at the C4 position.[1] This substitution

is critical, as the carbon-bromine bond provides a reactive site for a multitude of chemical

transformations.

Caption: 2D Chemical Structure of 4-Bromoquinazoline.
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The physicochemical properties of 4-Bromoquinazoline are summarized below. These

characteristics are essential for its handling, storage, and application in various reaction

conditions.

Property Value Source

IUPAC Name 4-bromoquinazoline [1][2]

CAS Number 354574-59-7 [1]

Molecular Formula C₈H₅BrN₂ [1]

Molecular Weight 209.05 g/mol [1][2]

Physical Form Solid [2]

InChI Key
WJYKTNSYMVJDBR-

UHFFFAOYSA-N
[1][2]

SMILES
C1=CC=C2C(=C1)C(=NC=N2)

Br
[1]

Storage Temperature Inert atmosphere, 2-8°C [2]

Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-Bromoquinazoline is achieved through a standard suite

of spectroscopic techniques. While publicly available spectra for this specific compound are

limited, the expected data can be inferred from its structure and from data on analogous

quinazoline derivatives.[3][4][5]

Expected Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approximately 7.0-9.0 ppm) corresponding to the five protons on the fused ring

system. The chemical shifts will be influenced by the electron-withdrawing nature of the

nitrogen atoms and the bromine substituent.

¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon

atoms in the molecule. The carbon atom attached to the bromine (C4) would appear at a
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characteristic chemical shift.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and a

characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands

for aromatic C-H stretching and C=C/C=N stretching vibrations within the heterocyclic ring

system.

Protocol: General Method for Spectroscopic Analysis
This protocol provides a representative framework for the analytical characterization of

quinazoline derivatives like 4-Bromoquinazoline.[3]

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

NMR Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

For ¹H NMR, use a standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of

1-2 seconds.

For ¹³C NMR, use a wider spectral width (e.g., 0-200 ppm) with proton decoupling to

simplify the spectrum. A longer relaxation delay and a higher number of scans are typically

required.

Mass Spectrometry Acquisition:

Analyze the sample using an appropriate ionization technique, such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

FT-IR Spectroscopy Acquisition:
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Prepare the sample as a KBr pellet or as a thin film on a salt plate.

Record the spectrum over the mid-infrared range (4000–400 cm⁻¹).

Synthesis and Chemical Reactivity
The utility of 4-Bromoquinazoline in drug development is intrinsically linked to its synthesis

and subsequent reactivity.

Synthesis
While various methods exist for synthesizing the quinazoline core[6][7], a common and direct

approach to halogenated quinazolines involves the conversion of a precursor like a

quinazolinone (or hydroxyquinazoline). A related transformation for the synthesis of 4-

bromoquinoline from 4-hydroxyquinoline uses phosphorus tribromide (PBr₃), a protocol that

can be conceptually adapted.[8]

Starting Material
(e.g., Quinazolin-4-one)

Bromination Reaction

Brominating Agent
(e.g., POBr₃, PBr₃)

Aqueous Workup
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Purification
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Caption: General workflow for the synthesis of 4-Bromoquinazoline.

Protocol: Synthesis of 4-Bromoquinazoline from
Quinazolin-4-one
Causality: This protocol leverages the conversion of the hydroxyl/keto group at the 4-position of

quinazolin-4-one into a bromide, which is a superior leaving group for subsequent nucleophilic

substitution reactions. Reagents like POBr₃ or PBr₃ are effective for this transformation.

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), suspend quinazolin-4-one in a suitable solvent such as acetonitrile or

toluene.

Reagent Addition: Add a brominating agent (e.g., phosphorus oxybromide, POBr₃) portion-

wise or as a solution at room temperature. An excess of the brominating agent is typically

used.

Heating: Heat the reaction mixture to reflux (e.g., 80-110°C) and monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is

consumed.

Quenching: After completion, cool the reaction mixture to 0°C (ice bath) and carefully quench

by slowly adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate

solution or aqueous ammonia) to neutralize the excess acidic reagent.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or

dichloromethane (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude residue by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-
Bromoquinazoline.

Chemical Reactivity
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The reactivity of 4-Bromoquinazoline is dominated by the C4-Br bond.[9][10] The carbon at

the 4-position is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen

atoms. The bromide ion is an excellent leaving group, making this position highly susceptible to

nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the facile introduction of a wide range of nucleophiles, including

amines, alcohols, and thiols, which is a cornerstone of its application in creating libraries of

compounds for drug screening.[11] Furthermore, the C-Br bond is a classic handle for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),

enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce diverse aryl,

alkyl, or amino substituents.[12]
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Click to download full resolution via product page

Caption: Key reaction pathways for 4-Bromoquinazoline.

Applications in Drug Development
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, and 4-
Bromoquinazoline is a key gateway to accessing its therapeutic potential. Its primary

application is as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[11][13]

Many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and

Erlotinib, feature a 4-anilinoquinazoline core.[11][14] The synthesis of these molecules often
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proceeds through a key step where 4-Bromoquinazoline (or its chlorinated analogue) is

reacted with a substituted aniline. The nitrogen of the aniline acts as a nucleophile, displacing

the bromide at the C4 position.

This strategic importance makes 4-Bromoquinazoline an invaluable tool for:

Lead Discovery: Rapidly synthesizing libraries of analogues by varying the nucleophile or

coupling partner to explore structure-activity relationships (SAR).[15]

Lead Optimization: Fine-tuning the properties of a lead compound by introducing different

substituents at the 4-position to improve potency, selectivity, or pharmacokinetic profiles.

Development of Novel Therapeutics: Serving as a starting point for designing inhibitors

against other protein kinases and therapeutic targets.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1520862?utm_src=pdf-body
https://www.benchchem.com/product/b1520862?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30268702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Bromoquinazoline
(Core Building Block)

Nucleophilic Substitution
(with diverse anilines)

Library of 4-Anilinoquinazoline
Derivatives

High-Throughput Screening
(Kinase Assays)

Hit Compound
(Identified)

Lead Optimization
(SAR Studies)

Drug Candidate
(e.g., Kinase Inhibitor)

Click to download full resolution via product page

Caption: Role of 4-Bromoquinazoline in a drug discovery workflow.

Safety and Handling
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As with any laboratory chemical, proper handling of 4-Bromoquinazoline is essential.

According to safety data sheets, it is classified as harmful and an irritant.[2][16]

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautions for Safe Handling:

Handle in a well-ventilated place, preferably under a chemical fume hood.[16][17]

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.[17][18]

Avoid contact with skin and eyes.[16]

Avoid the formation of dust and aerosols.[16]

Wash hands thoroughly after handling.[17]

Conditions for Safe Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

Recommended storage is under an inert atmosphere at 2-8°C.[2]

Keep away from strong oxidizing agents.[17]

References
4-Bromoquinazoline.
Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
7-Bromoquinazolin-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1520862?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.echemi.com/sds/4-bromoquinazoline-pd180727129032.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.echemi.com/sds/4-bromoquinazoline-pd180727129032.html
https://www.fishersci.com/store/msds?partNumber=AC154270250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC154270250&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA15951&PLANT=d__ALF
https://www.echemi.com/sds/4-bromoquinazoline-pd180727129032.html
https://www.echemi.com/sds/4-bromoquinazoline-pd180727129032.html
https://www.fishersci.com/store/msds?partNumber=AC154270250&countryCode=US&language=en
https://www.echemi.com/sds/4-bromoquinazoline-pd180727129032.html
https://www.fishersci.com/store/msds?partNumber=AC154270250&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d7027a6?context=bbe
https://www.fishersci.com/store/msds?partNumber=AC154270250&countryCode=US&language=en
https://www.benchchem.com/product/b1520862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Acme
Bioscience. [Link]
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides
and Di-tert-butyl Dicarbon
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking
and MD simulation.
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A
Computational Spectroscopic Study. MDPI. [Link]
Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine
derivatives as selective Aurora A kinase inhibitors. PubMed. [Link]
Discovery and lead identification of quinazoline-based BRD4 inhibitors. PubMed. [Link]
Chemical Reactivity.
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their
applications in medicinal chemistry. PubMed. [Link]
Reactivity of Organic Molecules. Chemistry LibreTexts. [Link]
Reactivity series. Wikipedia. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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